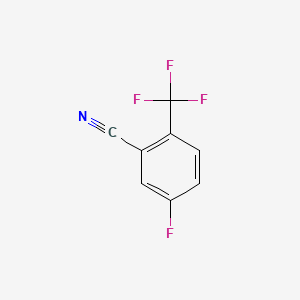

5-Fluoro-2-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAZPEKSXOYPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372135 | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240800-45-7 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240800-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-(trifluoromethyl)benzonitrile CAS number

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzonitrile

CAS Number: 240800-45-7

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 240800-45-7 | [][3][4][5] |

| Molecular Formula | C₈H₃F₄N | [][3][5] |

| Molecular Weight | 189.11 g/mol | [][3][5] |

| Appearance | Colorless to light yellow liquid | [][2] |

| Boiling Point | 196.4 ± 35.0 °C at 760 mmHg (Predicted) | [][2][3] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [][2][3] |

| Purity | Typically ≥ 95% | [] |

| Storage Temperature | Room temperature | [2][3] |

| SMILES | C1=CC(=C(C=C1F)C#N)C(F)(F)F | [] |

| InChI | InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | [] |

| InChI Key | SQAZPEKSXOYPDX-UHFFFAOYSA-N | [] |

Synthesis and Reaction Pathways

General Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a common method for synthesizing similar benzonitriles is through the cyanation of a corresponding aryl halide. A plausible synthetic route would involve the reaction of a brominated precursor, such as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, with a cyanide source like cuprous cyanide (CuCN) in a suitable high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

Below is a generalized workflow for this type of synthesis.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde (Analogous Reaction)

An analogous procedure is the synthesis of 2-Fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde.[6][7] This provides insight into the likely conditions for the synthesis of the title compound.

-

Reaction Setup : Dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP) in a round-bottom flask.[6][7]

-

Addition of Reagent : Add cuprous cyanide to the reaction mixture.[6][7]

-

Reaction Conditions : Heat the mixture to a high temperature (e.g., 170°C) with stirring and maintain overnight.[6][7]

-

Workup : After cooling, the reaction mixture is typically quenched with an aqueous solution (e.g., water or an aqueous solution of a complexing agent for copper salts like ferric chloride or ethylenediamine) and extracted with an organic solvent such as ethyl acetate.[6]

-

Purification : The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is then purified, for instance, by recrystallization or column chromatography.[6]

Applications in Research and Development

This compound serves as a key building block in organic synthesis, particularly for creating more complex molecules for the pharmaceutical and agrochemical industries.[8][9]

-

Pharmaceuticals : The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.[10] The trifluoromethyl group can increase lipophilicity, which may improve bioavailability, and can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[10][11] This makes the title compound a valuable intermediate in the synthesis of novel drug candidates.[9]

-

Agrochemicals : In agrochemical development, these structural motifs are known to contribute to the efficacy and stability of herbicides and pesticides.[8][11][12] The enhanced chemical resistance and biological activity imparted by the fluorine atoms are desirable traits for these applications.[9][11]

-

Materials Science : Fluorinated compounds are also utilized in materials science for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance.[9]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the nitrile, the aromatic ring, and the fluoro- and trifluoromethyl- substituents.

Caption: Potential reaction pathways for this compound.

-

Nitrile Group : The cyano group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Aromatic Ring : The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the position para to the trifluoromethyl group.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. The following table summarizes its hazard classifications and precautionary statements.

| Hazard Information | Details | Reference |

| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [2][13][14] |

| GHS Signal Word | Danger | [2] |

| Hazard Codes | T, Xi, Xn (Toxic, Irritant, Harmful) | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [2][13][14] |

| Personal Protective Equipment | Use personal protective equipment as required, including safety glasses with side-shields, protective gloves, and a respirator if ventilation is inadequate. Ensure that eyewash stations and safety showers are close to the workstation. | [14] |

| Incompatible Materials | Oxidizing agents. | [14] |

Spectroscopic Characterization

| Spectroscopic Technique | Expected Observations |

| FT-IR | Characteristic stretching vibration for the C≡N (nitrile) group is expected around 2230 cm⁻¹. Vibrations for C-F and C-H bonds on the aromatic ring would also be present. |

| ¹H NMR | The proton NMR spectrum would show signals in the aromatic region, with coupling patterns determined by the relative positions of the protons and the fluorine atom. |

| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The carbon atoms bonded to fluorine would exhibit C-F coupling. |

| ¹⁹F NMR | The fluorine NMR spectrum would be a key characterization tool, showing signals for the aromatic fluorine and the trifluoromethyl group, likely with F-F coupling. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to its molecular weight (189.11 g/mol ).[] |

References

- 2. This compound | 240800-45-7 [amp.chemicalbook.com]

- 3. This compound CAS#: 240800-45-7 [m.chemicalbook.com]

- 4. This compound | 240800-45-7 [chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. innospk.com [innospk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jelsciences.com [jelsciences.com]

- 11. nbinno.com [nbinno.com]

- 12. 3-Fluoro-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]

- 13. fishersci.fr [fishersci.fr]

- 14. fishersci.com [fishersci.com]

- 15. orientjchem.org [orientjchem.org]

- 16. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 5-Fluoro-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Fluoro-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended to support research, development, and manufacturing activities by providing essential data and standardized experimental methodologies.

Core Physical and Chemical Data

This compound is a fluorinated aromatic compound with the chemical formula C₈H₃F₄N.[][2][3] Its structure incorporates a nitrile group, a trifluoromethyl group, and a fluorine atom on the benzene ring, which impart unique chemical reactivity and physical characteristics.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are compiled from various sources and may include predicted data. It is recommended to verify these properties through experimental analysis for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₄N | [][2][3] |

| Molecular Weight | 189.11 g/mol | [][2][3] |

| CAS Number | 240800-45-7 | [2][4] |

| Appearance | Colorless to light yellow liquid | [][2] |

| Boiling Point | 196.4 ± 35.0 °C (Predicted) | [][2] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [][2] |

| Purity | Typically ≥ 95% | [] |

Detailed Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are detailed, standard methodologies that can be applied.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid samples.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a Thiele tube or heating bath.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[5]

Determination of Density (Gravimetric Method)

This method relies on accurately measuring the mass of a known volume of the liquid.

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Analytical balance

-

Pycnometer (a glass flask with a specific, known volume) or a graduated cylinder

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

The container is filled with this compound to a known volume.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume.[6][7]

Determination of Melting Point (Capillary Method)

Although this compound is typically a liquid at room temperature, this method is applicable if it were a solid or for determining the melting point of solid derivatives.

Objective: To determine the temperature range over which a solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.[8]

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[9]

Determination of Solubility (Qualitative Method)

This method provides a general assessment of the solubility of the compound in various solvents.

Objective: To determine the solubility of the compound in different solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is placed in a test tube.

-

A small, measured volume of a solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane) is added to the test tube.

-

The mixture is agitated vigorously.

-

The mixture is observed to determine if the compound has dissolved completely (forms a single, clear phase), is partially soluble, or is insoluble.[10] The principle of "like dissolves like" suggests that organic compounds are generally more soluble in organic solvents.[11]

Logical Relationships of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of a chemical compound like this compound.

Caption: Hierarchy of Physical Properties.

References

- 2. This compound CAS#: 240800-45-7 [m.chemicalbook.com]

- 3. This compound | 240800-45-7 [chemicalbook.com]

- 4. This compound | 240800-45-7 [amp.chemicalbook.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. study.com [study.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Khan Academy [khanacademy.org]

5-Fluoro-2-(trifluoromethyl)benzonitrile molecular structure and weight

For researchers, scientists, and professionals in drug development, 5-Fluoro-2-(trifluoromethyl)benzonitrile is a significant fluorinated building block in organic synthesis. Its distinct chemical properties make it a valuable intermediate in the creation of complex organic compounds, particularly in the fields of pharmaceuticals and agrochemicals. This document provides a concise technical summary of its molecular structure and key physicochemical properties.

Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. These values are critical for its application in chemical synthesis and for the characterization of resulting compounds.

| Property | Value |

| Molecular Formula | C₈H₃F₄N[1][2] |

| Molecular Weight | 189.11 g/mol [1][2] |

| CAS Number | 240800-45-7[1][2] |

| Appearance | Colorless to light yellow liquid[2] |

| Predicted Boiling Point | 196.4 ± 35.0 °C[2] |

| Predicted Density | 1.37 ± 0.1 g/cm³[2] |

Molecular Structure

The molecular architecture of this compound consists of a central benzene ring. A nitrile group (-C≡N) is located at position 1, a trifluoromethyl group (-CF₃) at position 2, and a fluorine atom (-F) at position 5. This specific arrangement of substituents dictates the molecule's reactivity and its utility as a synthetic intermediate.

Caption: Molecular structure of this compound.

References

Technical Guide: Spectroscopic Analysis of 5-Fluoro-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this document are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. Experimental verification is recommended for precise characterization.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Fluoro-2-(trifluoromethyl)benzonitrile (CAS Number: 240800-45-7).[][2][3][4] It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis. This document is intended to assist researchers in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Notes |

| ¹H | 7.8 - 8.2 | m | Aromatic protons, complex multiplet due to H-H and H-F coupling. | |

| ¹³C | 160 - 165 (d) | d | ¹JCF ≈ 250 | C-F |

| 130 - 140 (q) | q | ¹JCF ≈ 270 | -CF₃ | |

| 115 - 135 (m) | m | Aromatic carbons, complex splitting due to C-F coupling. | ||

| 110 - 120 (s) | s | -CN | ||

| ¹⁹F | ~ -63 | s | -CF₃ | |

| ~ -110 | m | Ar-F |

Predicted data is based on analysis of related compounds such as 2-chloro-5-(trifluoromethyl)benzonitrile and other fluorinated benzonitriles.[5][6][7]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 2220 - 2240 | C≡N stretch | Strong |

| 1500 - 1600 | C=C aromatic ring stretch | Medium-Strong |

| 1100 - 1350 | C-F stretch (-CF₃) | Strong, multiple bands |

| 1000 - 1100 | C-F stretch (Aryl-F) | Strong |

Predicted data is based on characteristic vibrational frequencies for nitriles, aromatic compounds, and organofluorine compounds.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Fragment | Notes |

| 189 | [M]⁺ | Molecular ion |

| 170 | [M - F]⁺ | Loss of a fluorine atom |

| 162 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 120 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Fragmentation patterns are predicted based on the analysis of related trifluoromethylated aromatic compounds.[8]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -50 to -150 ppm (this may need to be adjusted based on the initial spectrum).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Decoupling: Proton decoupling can be applied to simplify the spectra.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet - for solids):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

-

For EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

For ESI-MS: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture (e.g., methanol/water with 0.1% formic acid).

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Mass Range: m/z 50-500.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 2. 240800-45-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 240800-45-7 [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. rsc.org [rsc.org]

- 6. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR [m.chemicalbook.com]

- 7. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 13C NMR [m.chemicalbook.com]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide on the Reactivity and Stability of 5-Fluoro-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Fluoro-2-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and agrochemical synthesis. The unique substitution pattern of this aromatic nitrile, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct physicochemical properties that influence its synthetic utility and stability profile.

Core Chemical Properties and Stability

This compound is a liquid at room temperature with a boiling point of approximately 196.4 °C.[1][] Its stability is significantly influenced by the presence of the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups. These groups enhance the metabolic stability of molecules into which they are incorporated, a desirable characteristic in drug design.[3] Proper storage is crucial to maintain its integrity; it should be stored in a cool, dry, well-ventilated area away from heat and incompatible substances such as strong oxidizing agents.[]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃F₄N | [][4][5] |

| Molecular Weight | 189.11 g/mol | [][4][5] |

| Appearance | Liquid | [] |

| Boiling Point | 196.4 °C at 760 mmHg | [] |

| Density | 1.37 g/cm³ | [] |

| Purity | Typically ≥ 95% | [] |

Stability Profile:

A validated stability-indicating HPLC method is crucial for monitoring the purity and degradation of this compound. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[9]

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional components: the nitrile group, the aromatic ring, and the fluoro and trifluoromethyl substituents. The strong electron-withdrawing nature of the -CF3 and -CN groups deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.

Reactions of the Nitrile Group

The cyano group is a versatile functional handle for a variety of chemical transformations.

1. Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide, 5-Fluoro-2-(trifluoromethyl)benzamide, and further to 5-Fluoro-2-(trifluoromethyl)benzoic acid. This reaction is typically carried out under acidic or basic conditions with heating.

2. [2+3] Cycloaddition to form Tetrazoles: A common and important reaction of nitriles is their [2+3] cycloaddition with azides to form tetrazole rings, which are important pharmacophores in many drugs. This reaction is often catalyzed by a Lewis acid, such as zinc bromide.[10][11][12]

Reactions involving the Aromatic Ring

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in SNAr reactions on electron-deficient rings, can be displaced by various nucleophiles.

Role in Drug Discovery and Signaling Pathways

This compound is a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors.[13][14] The trifluoromethyl group often enhances binding affinity and metabolic stability, while the fluoro substituent can be used to modulate electronic properties or as a handle for further functionalization.

While a specific signaling pathway for a drug directly synthesized from this compound is not explicitly detailed in the provided search results, its utility in the synthesis of kinase inhibitors suggests its relevance in targeting pathways regulated by kinases. For example, many kinase inhibitors target pathways like the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in cancer.[14]

Experimental Protocols

Detailed experimental protocols for specific reactions of this compound are proprietary and not widely published. However, based on general procedures for similar compounds, the following workflows can be inferred.

Workflow for Forced Degradation Study:

Note: The specific conditions for forced degradation studies need to be optimized to achieve a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.[15]

Conclusion

This compound is a highly valuable and versatile building block in contemporary chemical synthesis. Its unique electronic properties, arising from the fluoro and trifluoromethyl substituents, govern its reactivity and contribute to the enhanced stability and biological activity of its derivatives. A thorough understanding of its reactivity and stability is paramount for its effective utilization in the development of novel pharmaceuticals and agrochemicals. Further research into specific reaction conditions and the biological activities of its derivatives will continue to expand its importance in the field of organic and medicinal chemistry.

References

- 1. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 240800-45-7 [chemicalbook.com]

- 6. pharmtech.com [pharmtech.com]

- 7. greenpharmacy.info [greenpharmacy.info]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. benchchem.com [benchchem.com]

- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

The Strategic Role of 5-Fluoro-2-(trifluoromethyl)benzonitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has emerged as a critical building block in contemporary organic synthesis. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, render it a highly versatile intermediate for the synthesis of complex molecules. This technical guide provides an in-depth overview of its applications, particularly in the development of pharmaceuticals and agrochemicals, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. The strategic placement of the electron-withdrawing trifluoromethyl and cyano groups, along with the fluoro substituent, significantly influences the reactivity of the aromatic ring, making it an ideal substrate for various chemical transformations.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis. The following tables summarize its key physicochemical and spectroscopic data.[]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 240800-45-7 |

| Molecular Formula | C₈H₃F₄N |

| Molecular Weight | 189.11 g/mol [] |

| Appearance | Liquid[] |

| Boiling Point | 196.4 °C at 760 mmHg[] |

| Density | 1.37 g/cm³[] |

| Purity | ≥ 95%[] |

Table 2: Spectroscopic Data of this compound and its Isomer

| Data Type | Description of Key Features |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.5-8.0 ppm. The exact chemical shifts and coupling constants are influenced by the substitution pattern. |

| ¹³C NMR | Aromatic carbons resonate between δ 110-140 ppm. The carbon of the trifluoromethyl group (CF₃) shows a characteristic quartet due to C-F coupling. The nitrile carbon (CN) appears downfield. For the isomer 2-chloro-5-(trifluoromethyl)benzonitrile, characteristic peaks are observed.[2] |

| ¹⁹F NMR | A singlet for the CF₃ group is expected. The fluorine atom on the aromatic ring will also produce a distinct signal. For the related compound 2-(trifluoromethyl)benzonitrile, the CF₃ signal appears at δ -62.05 ppm.[3] |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is typically observed around 2230-2240 cm⁻¹. C-F stretching vibrations appear in the region of 1100-1400 cm⁻¹. Aromatic C-H and C=C stretching bands are also present. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound is observed. Fragmentation patterns can provide further structural information. For the isomer 2-Fluoro-5-(trifluoromethyl)benzonitrile, the molecular weight is 189.1097.[4] |

Core Applications in Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a diverse range of high-value organic molecules. Its utility is most prominent in the fields of medicinal chemistry and agrochemical research.

Pharmaceutical Synthesis

The trifluoromethyl group is a highly sought-after moiety in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This compound is a key precursor for the synthesis of various classes of therapeutic agents, including:

-

Kinase Inhibitors: This compound is instrumental in the synthesis of small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy. The benzonitrile moiety can be elaborated into various heterocyclic systems that form the core of these inhibitors, targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.

-

PARP Inhibitors: It is a crucial building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. These drugs are effective in treating cancers with specific DNA repair deficiencies, operating on the principle of synthetic lethality.

Agrochemical Synthesis

In the agrochemical industry, the introduction of fluorine and trifluoromethyl groups can lead to compounds with enhanced efficacy, metabolic stability, and bioavailability. This compound is utilized in the synthesis of novel herbicides, insecticides, and fungicides. The electron-withdrawing nature of its substituents can fine-tune the biological activity of the final product.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for a key transformation of a fluorinated benzonitrile derivative, illustrating its utility in constructing more complex molecular architectures. This protocol is adapted from established procedures for the synthesis of aminopyrimidine derivatives from benzonitriles.

Synthesis of 2-Amino-4-(2-fluoro-5-(trifluoromethyl)phenyl)pyrimidine (A Representative Protocol)

This reaction exemplifies the construction of a key heterocyclic scaffold from a benzonitrile precursor, a common strategy in the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (1.6 equivalents) to anhydrous ethanol (10 mL per mmol of benzonitrile).

-

Stir the mixture at room temperature for 30 minutes to generate free guanidine.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-amino-4-(2-fluoro-5-(trifluoromethyl)phenyl)pyrimidine.

Characterization:

The structure of the product should be confirmed by spectroscopic methods:

-

¹H NMR: To identify the aromatic and amine protons.

-

¹³C NMR: To confirm the carbon skeleton.

-

LC-MS: To determine the molecular weight and purity.

-

FT-IR: To identify the characteristic functional groups.

Table 3: Representative Quantitative Data for Aminopyrimidine Synthesis

| Parameter | Value |

| Reactant | This compound |

| Reagent | Guanidine |

| Typical Yield | 60-80% |

| Purity (Post-purification) | >98% (by HPLC) |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of this compound.

Signaling Pathways

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Inhibitor [label="EGFR Kinase Inhibitor\n(derived from\nthis compound)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Cell_Cycle;

EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Cell_Cycle;

Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: "EGFR Signaling Pathway and Inhibition."

Experimental Workflow

// Nodes Start [label="Start: this compound\n+ Guanidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction:\n- Base (NaOEt)\n- Solvent (EtOH)\n- Heat (Reflux)", shape=cds]; Monitoring [label="Monitoring:\n- TLC\n- LC-MS", shape=note]; Workup [label="Work-up:\n- Solvent Removal\n- Extraction (DCM)\n- Washing (NaHCO₃, Brine)", shape=box3d]; Purification [label="Purification:\n- Column Chromatography\n(Silica Gel, Hexanes/EtOAc)", shape=folder]; Product [label="Product: 2-Amino-4-(5-fluoro-2-(trifluoromethyl)phenyl)pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization:\n- NMR (¹H, ¹³C)\n- MS\n- IR", shape=note];

// Edges Start -> Reaction; Reaction -> Monitoring [style=dashed]; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Characterization [style=dashed]; } caption: "Synthesis of an Aminopyrimidine Derivative."

Conclusion

This compound is a high-value, versatile building block with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a reactive handle for the construction of privileged scaffolds found in numerous bioactive compounds. The detailed data and protocols provided in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the discovery of novel therapeutic agents and crop protection solutions. The continued exploration of the reactivity of this and related fluorinated intermediates will undoubtedly lead to further innovations in organic synthesis.

References

2-Cyano-4-fluoro-1-(trifluoromethyl)benzene properties

A Technical Guide to 2-Cyano-4-fluoro-1-(trifluoromethyl)benzene

Introduction

2-Cyano-4-fluoro-1-(trifluoromethyl)benzene, also known as 4-Fluoro-2-(trifluoromethyl)benzonitrile, is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its structure, featuring a trifluoromethyl group, a cyano moiety, and a fluorine atom on a benzene ring, imparts unique electronic properties and reactivity. The trifluoromethyl group, a common bioisostere for chlorine, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in drug design.[1] Similarly, the cyano group is a versatile synthetic handle, readily converted into amines, carboxylic acids, or various heterocyclic systems. This guide provides a comprehensive overview of the properties, synthesis, and applications of this valuable chemical intermediate.

Physicochemical and Spectroscopic Properties

The distinct physical and chemical properties of 4-Fluoro-2-(trifluoromethyl)benzonitrile are foundational to its handling and application in synthesis. It is a white to off-white solid at room temperature, with a relatively low melting point.[2][3][4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | [2] |

| Synonyms | 2-Cyano-5-fluorobenzotrifluoride | [4][5] |

| CAS Number | 194853-86-6 | [2][6][7] |

| Molecular Formula | C₈H₃F₄N | [2][3][6][7] |

| Molecular Weight | 189.11 g/mol | [6][7] |

| Appearance | White to off-white solid/lumps | [2][3] |

| Melting Point | 43.0 - 49.0 °C | [2][4] |

| Boiling Point | 53 °C at 15 mmHg | [4][6] |

| Density | 1.35 g/cm³ | [4][6] |

| Solubility | Sparingly soluble in Chloroform, slightly in Methanol. Insoluble in water. | [4][6] |

| InChI Key | LCCPQUMFXCAC-UHFFFAOYSA-N | [2][7] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the 7.5-8.0 ppm range, showing coupling to each other and to the ¹⁹F nucleus. |

| ¹³C NMR | Signals for aromatic carbons, the nitrile carbon (~115-120 ppm), and the trifluoromethyl carbon (a quartet around 120-130 ppm due to C-F coupling). |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and a second, more intense signal for the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for C≡N stretching (around 2230 cm⁻¹), C-F stretching (strong bands between 1100-1400 cm⁻¹), and aromatic C-H and C=C vibrations. |

Experimental Protocols: Synthesis

The primary route for synthesizing 4-Fluoro-2-(trifluoromethyl)benzonitrile is a multi-step process starting from m-trifluoromethyl fluorobenzene. The key transformation is a Rosenmund-von Braun reaction, where an aryl halide is displaced by a cyanide nucleophile using a copper(I) cyanide reagent.[8][9][10]

Step 1: Positional Bromination of m-Trifluoromethylfluorobenzene

The first step involves the selective bromination of m-trifluoromethylfluorobenzene to produce the necessary precursor, 4-fluoro-2-trifluoromethyl bromobenzene.

-

Reactants: m-Trifluoromethylfluorobenzene, dibromohydantoin, glacial acetic acid, concentrated sulfuric acid.

-

Procedure: A mixture of m-trifluoromethylfluorobenzene, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid is heated to reflux. Dibromohydantoin is added portion-wise to the refluxing mixture. The reaction is maintained at reflux for approximately 5 to 7 hours. After completion, the mixture is cooled and washed with an ice-water solution to precipitate the crude product, 4-fluoro-2-trifluoromethyl bromobenzene.[8]

Step 2: Cyanation via Rosenmund-von Braun Reaction

The aryl bromide intermediate is then converted to the target nitrile.[9]

-

Reactants: 4-Fluoro-2-trifluoromethyl bromobenzene, cuprous cyanide (CuCN), quinoline.

-

Procedure: Under an inert atmosphere and stirring, the 4-fluoro-2-trifluoromethyl bromobenzene is added dropwise to a refluxing solution of cuprous cyanide in quinoline. The reaction is maintained at reflux for approximately 20-22 hours. Upon completion, the target compound, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated from the reaction mixture via steam distillation.[8] The crude product can be further purified by recrystallization or distillation under reduced pressure.[6][8]

Caption: Synthesis workflow from m-trifluoromethylfluorobenzene.

Applications in Research and Drug Development

The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][11] 4-Fluoro-2-(trifluoromethyl)benzonitrile serves as a critical building block for creating more complex molecular architectures.

-

Pharmaceutical Intermediates: This compound is a precursor for various active pharmaceutical ingredients (APIs).[2] Its derivative, 4-amino-2-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of drugs for oncology, cardiovascular, and neurological disorders.[12][13] The cyano and trifluoromethyl groups are present in advanced selective androgen receptor modulators (SARMs) and other targeted therapies.

-

Agrochemical Synthesis: In agrochemicals, fluorinated compounds often exhibit enhanced biological activity and metabolic stability.[14] This benzonitrile derivative is used in the development of next-generation pesticides and herbicides, where these properties lead to more potent and environmentally stable products.[14]

-

Versatile Synthetic Handle: The cyano group can be readily hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or used to construct heterocyclic rings (e.g., tetrazoles), providing multiple pathways for molecular elaboration. The amino derivative, 4-amino-2-(trifluoromethyl)benzonitrile, can be converted to an isothiocyanate, another important functional group for building bioactive molecules.[15][16]

Caption: Role as a versatile intermediate in synthesis pathways.

Safety and Handling

4-Fluoro-2-(trifluoromethyl)benzonitrile is classified as harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Researchers must consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

2-Cyano-4-fluoro-1-(trifluoromethyl)benzene is a strategically important chemical intermediate with high value for researchers in drug discovery and agrochemical development. Its well-defined physicochemical properties and established synthesis routes allow for its effective use as a building block. The presence of the trifluoromethyl, fluoro, and cyano functionalities provides a powerful combination for creating novel molecules with enhanced biological activity, metabolic stability, and tailored properties. Proper handling and adherence to safety protocols are essential when working with this versatile compound.

References

- 1. jelsciences.com [jelsciences.com]

- 2. B20617.14 [thermofisher.com]

- 3. 4-Fluoro-2-(trifluoromethyl)benzonitrile, 98+% [cymitquimica.com]

- 4. 4-Fluoro-2-trifluoromethylbenzonitrile | 194853-86-6 [amp.chemicalbook.com]

- 5. 4-fluoro-2-(trifluoromethyl)benzonitrile 194853-86-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. 4-Fluoro-2-trifluoromethylbenzonitrile CAS#: 194853-86-6 [m.chemicalbook.com]

- 7. 4-Fluoro-2-(trifluoromethyl)benzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 14. nbinno.com [nbinno.com]

- 15. CN115181043A - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents [patents.google.com]

- 16. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

The Ascendant Role of Fluorinated Benzonitriles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide delves into the multifaceted biological activities of fluorinated benzonitrile derivatives, a class of compounds demonstrating significant potential across oncology, infectious diseases, and beyond. By leveraging the unique physicochemical properties of fluorine, these derivatives exhibit enhanced potency, improved metabolic stability, and novel mechanisms of action. This document provides a comprehensive overview of their anticancer, antimicrobial, and antiviral activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in the pursuit of next-generation therapeutics.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Fluorinated benzonitrile derivatives have emerged as potent anticancer agents, primarily through the disruption of microtubule dynamics and the modulation of immune checkpoints.

Tubulin Polymerization Inhibition: A Mitotic Blockade

A significant mechanism of action for many fluorinated benzonitrile-containing compounds is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[1]

The inhibition of tubulin polymerization triggers a cascade of events culminating in programmed cell death. By interfering with microtubule formation, these compounds activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest initiates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death.[2][3]

Signaling pathway of tubulin polymerization inhibitors.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |

| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Nanomolar range | [4] |

| Fluorinated Isatins | Compound 3b | M-HeLa (Cervical) | < 50 µM | [5] |

| Fluorinated Isatins | Compound 3a | HuTu-80 (Duodenal) | < 50 µM | [5] |

| Fluorinated Isatins | Compound 3d | HuTu-80 (Duodenal) | < 50 µM | [5] |

| Fluorinated Naphthoquinones | Compound 13 | RPMI-8226 (Leukemia) | 1.5-3.2 µM | [6] |

| Fluorinated Naphthoquinones | Compound 15 | MCF-7 (Breast) | 1.5-3.2 µM | [6] |

| Fluorinated Naphthoquinones | Compound 16 | HepG2 (Liver) | 1.5-3.2 µM | [6] |

| Fluorinated Indolin-2-ones | Compound 16l | HuH7 (Hepatocellular) | 0.09 µM | [2] |

| Fluorinated Indolin-2-ones | Compound 16l | Hep3B (Hepatocellular) | 0.36 µM | [2] |

| Fluorinated Indole | Compound 11 | HCT116 (Colon) | 4.52 nM | [2] |

| Fluorinated Indole | Compound 11 | CT26 (Colon) | 18.69 nM | [2] |

| Fluorinated Tetrahydrocarbazoles | Compound 36 | GIII-Calu1 (Lung) | 3.1 µM | [2] |

| Fluorinated Tetrahydrocarbazoles | Compound 36 | Panc1 (Pancreatic) | 3.2 µM | [2] |

PD-1/PD-L1 Interaction Inhibition: Unleashing the Immune System

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint proteins that cancer cells often exploit to evade the immune system.[7] Some fluorinated benzonitrile derivatives, particularly biphenyl-1,2,3-triazol-benzonitriles, have been developed as small molecule inhibitors of the PD-1/PD-L1 interaction. By blocking this interaction, these compounds can restore the anti-tumor immune response.

| Compound Class | Derivative Example | Assay Type | IC50 | Reference |

| Biphenyl-1,2,3-triazol-benzonitriles | Compound 7 | HTRF | 8.52 µM | [8] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Fluorinated benzonitrile and related heterocyclic derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of fluorine can enhance the antimicrobial potency of these compounds.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated Benzimidazoles | Compound 18 | E. coli | 31.25 | [9] |

| Fluorinated Benzimidazoles | Compound 18 | P. aeruginosa | 31.25 | [9] |

| Fluorinated Benzimidazoles | Compound 14 | B. subtilis | 7.81 | [9] |

| Fluorinated Benzimidazoles | Compound 18 | B. subtilis | 7.81 | [9] |

| Fluorinated β-Nitrostyrenes | Compound 5 | E. coli | 27 | [10] |

| Fluorinated β-Nitrostyrenes | Compound 5 | S. aureus | < 6 | [10] |

| Fluorinated β-Nitrostyrenes | Compound 5 | B. subtilis | < 6 | [10] |

| Fluorinated β-Nitrostyrenes | Compound 5 | E. faecalis | < 6 | [10] |

| Fluorinated β-Nitrostyrenes | Compound 5 | C. albicans | < 6 | [10] |

Antiviral Activity: A New Frontier in Viral Inhibition

Fluorinated benzonitrile and related nitrogen-containing heterocyclic derivatives are also being explored for their antiviral properties. These compounds have shown activity against a variety of RNA and DNA viruses. The mechanisms of action can vary, from inhibiting viral entry and uncoating to targeting viral enzymes essential for replication.[8][11]

| Compound Class | Derivative Example | Virus | EC50 | Reference |

| Benzotriazole Derivatives | Compound 17 | Coxsackievirus B5 (CV-B5) | 6.9 µM | [9] |

| Benzotriazole Derivatives | Compound 18 | Coxsackievirus B5 (CV-B5) | 5.5 µM | [9] |

| Benzotriazole Derivatives | Compound 17 | Poliovirus (Sb-1) | 20.5 µM | [9] |

| Benzotriazole Derivatives | Compound 18 | Poliovirus (Sb-1) | 17.5 µM | [9] |

| Fluorinated Uracil Derivatives | G26 | Epstein-Barr Virus (EBV) | 75 µg/mL | [12] |

| Fluorinated Uracil Derivatives | G27 | Epstein-Barr Virus (EBV) | 65 µg/mL | [12] |

| Triazolopyrimidine Derivatives | Compound 75 | Chikungunya Virus (CHIKV 899) | 2.6 µM | [13] |

| Triazolopyrimidine Derivatives | Compound 78 | Chikungunya Virus | 5.2 µM | [13] |

| Triazolopyrimidine Derivatives | Compound 80 | Chikungunya Virus | 6.9 µM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorinated benzonitrile derivative (test compound)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated benzonitrile derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).[14]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compound (fluorinated benzonitrile derivative)

-

Positive control (e.g., colchicine)

-

96-well plate

-

Spectrophotometer with temperature control

Procedure:

-

Prepare Tubulin Solution: Reconstitute tubulin to 3 mg/mL in G-PEM buffer.[4]

-

Compound Incubation: In a pre-warmed 96-well plate, add the test compound at various concentrations to the tubulin solution.[4]

-

Initiate Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.[15]

-

Monitor Polymerization: Measure the increase in absorbance at 340 nm every 60 seconds for 60 minutes.[4][15]

-

Data Analysis: Plot the absorbance versus time to obtain polymerization curves and determine the IC50 value of the inhibitor.

PD-1/PD-L1 Interaction Assay (HTRF)

This biochemical assay measures the direct inhibition of the PD-1 and PD-L1 protein interaction.

Workflow for the PD-1/PD-L1 HTRF assay.

Materials:

-

Recombinant human PD-1 and PD-L1 proteins

-

Assay buffer

-

Test compound (fluorinated benzonitrile derivative)

-

HTRF detection antibodies (e.g., anti-tag-Europium and anti-tag-XL665)

-

384-well low volume plate

-

HTRF-compatible plate reader

Procedure:

-

Compound Addition: Add serial dilutions of the test compound to the wells of the 384-well plate.[8]

-

Protein Addition: Add a mixture of recombinant PD-1 and PD-L1 proteins to the wells.[7]

-

Detection Antibody Addition: Add the HTRF detection antibodies to the wells.[7]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes to 1 hour), protected from light.[7][8]

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence energy transfer.[8]

-

Data Analysis: Calculate the HTRF ratio and determine the IC50 value for the inhibition of the PD-1/PD-L1 interaction.

Conclusion

Fluorinated benzonitrile derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and antiviral applications, are underpinned by well-defined mechanisms of action. The strategic incorporation of fluorine often leads to enhanced potency and improved pharmacokinetic profiles. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate the continued exploration and development of these valuable therapeutic agents. The provided methodologies and data serve as a springboard for further investigation into the vast potential of fluorinated benzonitriles in addressing unmet medical needs.

References

- 1. "Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug" by Kinsle E. Arnst [dc.uthsc.edu]

- 2. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. uh-ir.tdl.org [uh-ir.tdl.org]

- 11. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 5-Fluoro-2-(trifluoromethyl)benzonitrile in the Discovery of Novel Bioactive Compounds

A Technical Guide for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a widely recognized approach for enhancing the pharmacological properties of drug candidates. The versatile building block, 5-Fluoro-2-(trifluoromethyl)benzonitrile, has emerged as a key intermediate in the synthesis of novel compounds with significant potential in various therapeutic areas, particularly in the development of kinase inhibitors for oncology. This technical guide provides an in-depth overview of the utilization of this compound, complete with experimental protocols, quantitative data, and illustrations of relevant biological pathways and synthetic workflows.

Core Attributes and Synthetic Versatility

This compound (CAS No. 240800-45-7) is a substituted benzonitrile featuring two key electron-withdrawing groups: a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position. This substitution pattern imparts unique chemical reactivity and contributes to the enhanced metabolic stability and bioavailability of its derivatives.[1][2] The nitrile group serves as a versatile synthetic handle, readily participating in a variety of chemical transformations to construct more complex molecular architectures.

Application in the Synthesis of Substituted Biphenyl Derivatives

A significant application of this compound is in the synthesis of substituted biphenyl compounds, a structural motif prevalent in many biologically active molecules, including kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating the biaryl linkage.

One documented example involves the reaction of a derivative of this compound with a boronic acid to form a biphenyl compound. This transformation is a cornerstone in building libraries of potential drug candidates for high-throughput screening.

Experimental Protocol: Synthesis of a Substituted Biphenyl Intermediate

The following protocol is adapted from a patented procedure and demonstrates a key transformation of a derivative of this compound.

Table 1: Reagents for Synthesis of a Substituted Biphenyl Intermediate

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| This compound | 189.11 | 70 | 370 | 1.0 |

| 4-Hydroxyphenylboronic acid | 137.91 | - | - | - |

| Potassium carbonate | 138.21 | - | - | - |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | - | - | catalytic |

| Toluene | 92.14 | - | - | solvent |

| Methanol | 32.04 | - | - | solvent |

| Water | 18.02 | - | - | solvent |

Procedure:

-

A mixture of this compound (referred to as 3-cyano-4-trifluoromethyl-l-fluorobenzene in the patent, 70 g, 0.37 mol), 4-hydroxyphenylboronic acid, and potassium carbonate in a solvent system of toluene, methanol, and water is prepared in a reaction vessel.

-

A catalytic amount of tetrakis(triphenylphosphine)palladium(0) is added to the mixture.

-

The reaction mixture is heated to reflux under an inert atmosphere for 3 hours.

-

Upon completion of the reaction, the mixture is cooled, and the organic phase is separated.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography to afford the desired substituted biphenyl product with a reported yield of 45%.

This protocol highlights a common and effective method for elaborating the this compound core into more complex structures suitable for biological evaluation.

Biological Significance: Targeting Kinase Signaling Pathways

Derivatives of fluorinated and trifluoromethylated benzonitriles have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

For instance, compounds bearing a trifluoromethylpyrimidine scaffold, which can be synthesized from precursors related to this compound, have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3]

Table 2: Biological Activity of a Representative EGFR Inhibitor

| Compound ID | Target | IC₅₀ (µM) | Cell Line (A549) IC₅₀ (µM) | Cell Line (MCF-7) IC₅₀ (µM) | Cell Line (PC-3) IC₅₀ (µM) |

| 9u | EGFR Kinase | 0.091 | 0.35 | 3.24 | 5.12 |

Data extracted from a study on related trifluoromethylpyrimidine derivatives demonstrating the potential biological activity of this class of compounds.[3]

The inhibition of EGFR signaling can lead to the suppression of tumor cell proliferation, angiogenesis, and metastasis, and can induce apoptosis.

Visualizing Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

An Initial Investigation into 5-Fluoro-2-(trifluoromethyl)benzonitrile Derivatives for Oncological Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the synthesis and potential biological activity of derivatives based on the 5-Fluoro-2-(trifluoromethyl)benzonitrile core structure. The presence of both fluorine and a trifluoromethyl group on the benzonitrile scaffold suggests significant potential for developing novel therapeutic agents, particularly in the field of oncology. This guide outlines a plausible synthetic pathway for the creation of bioactive pyrazole derivatives, details relevant experimental protocols, and explores a likely mechanism of action based on the inhibition of key oncogenic signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers initiating projects in this promising area of medicinal chemistry.

Introduction

The strategic incorporation of fluorine atoms into small molecules is a well-established approach in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold is a particularly promising starting point for the development of novel kinase inhibitors. The trifluoromethyl group can contribute to strong binding interactions with target proteins, while the fluorine atom can modulate the electronic properties of the molecule. This guide focuses on the derivatization of this core structure into pyrazole-based compounds, a class of heterocycles known for their diverse pharmacological activities, including potent anticancer effects.

Synthetic Strategy: From Benzonitrile to Bioactive Pyrazoles

A key synthetic transformation for leveraging the this compound core is its cyclization to form a pyrazole ring. This is typically achieved through a condensation reaction with hydrazine or its derivatives. The resulting 3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a versatile intermediate that can be further modified to generate a library of diverse compounds for biological screening.

Experimental Protocol: Synthesis of 3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

This protocol is a representative procedure for the synthesis of the key pyrazole intermediate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Mechanism of Action

While specific biological data for derivatives of this compound are not yet extensively reported in the public domain, the resulting pyrazole scaffold is a known pharmacophore in many potent anticancer agents. Structurally similar compounds containing trifluoromethyl-substituted pyrazole moieties have demonstrated inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4]

Proposed Signaling Pathway Inhibition

The proposed mechanism of action for these derivatives is the inhibition of the tyrosine kinase activity of EGFR and VEGFR-2. By binding to the ATP-binding site of these receptors, the compounds can block the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

References

- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzonitrile for Researchers and Drug Development Professionals

Overview and Applications in Drug Discovery